molecular formula C8H8N4O3 B1310403 (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide CAS No. 5315-87-7

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide

Cat. No.: B1310403
CAS No.: 5315-87-7
M. Wt: 208.17 g/mol
InChI Key: PMJVNUNOOIWGHN-BJMVGYQFSA-N
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Description

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide is an organic compound characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide typically involves the condensation reaction between 4-nitrobenzaldehyde and hydrazinecarboxamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed:

    Oxidation: Amino derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydrazinecarboxamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    (E)-2-(4-nitrobenzylidene)hydrazinecarbothioamide: Similar structure but with a thiocarbonyl group instead of a carbonyl group.

    (E)-2-(4-nitrobenzylidene)hydrazinecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness: (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(E)-(4-nitrophenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJVNUNOOIWGHN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5315-87-7
Record name NSC1600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITROBENZALDEHYDE SEMICARBAZONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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